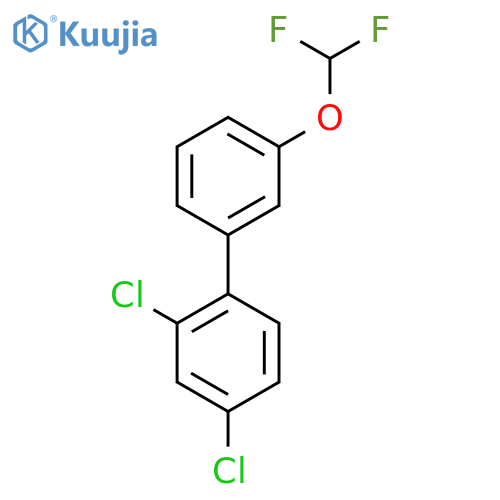Cas no 1361779-50-1 (2,4-Dichloro-3'-difluoromethoxy-biphenyl)
2,4-ジクロロ-3'-ジフルオロメトキシビフェニルは、高度に機能化されたビフェニル誘導体であり、特に農薬や医薬品中間体としての応用が注目されています。2,4位の塩素原子と3'位のジフルオロメトキシ基という特異な置換パターンにより、優れた電子特性と立体効果を発揮します。この構造は、標的分子との選択的相互作用を可能にし、反応性や安定性の面で利点があります。有機合成において、フッ素原子の導入により脂溶性や代謝安定性が向上するため、生体活性化合物の設計において重要な役割を果たします。また、X線結晶構造解析やNMR分析による構造確認が容易である点も特徴です。

1361779-50-1 structure
商品名:2,4-Dichloro-3'-difluoromethoxy-biphenyl
CAS番号:1361779-50-1
MF:C13H8Cl2F2O
メガワット:289.104828834534
CID:4790173
2,4-Dichloro-3'-difluoromethoxy-biphenyl 化学的及び物理的性質
名前と識別子
-
- 2,4-Dichloro-3'-difluoromethoxy-biphenyl
-
- インチ: 1S/C13H8Cl2F2O/c14-9-4-5-11(12(15)7-9)8-2-1-3-10(6-8)18-13(16)17/h1-7,13H
- InChIKey: ODZKPKJBVPDWEA-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1C1C=CC=C(C=1)OC(F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 265
- 疎水性パラメータ計算基準値(XlogP): 6.2
- トポロジー分子極性表面積: 9.2
2,4-Dichloro-3'-difluoromethoxy-biphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011005296-500mg |
2,4-Dichloro-3'-difluoromethoxy-biphenyl |
1361779-50-1 | 97% | 500mg |
855.75 USD | 2021-05-28 | |
| Alichem | A011005296-250mg |
2,4-Dichloro-3'-difluoromethoxy-biphenyl |
1361779-50-1 | 97% | 250mg |
489.60 USD | 2021-05-28 | |
| Alichem | A011005296-1g |
2,4-Dichloro-3'-difluoromethoxy-biphenyl |
1361779-50-1 | 97% | 1g |
1,564.50 USD | 2021-05-28 |
2,4-Dichloro-3'-difluoromethoxy-biphenyl 関連文献
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
1361779-50-1 (2,4-Dichloro-3'-difluoromethoxy-biphenyl) 関連製品
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
